molecular formula C12H12N6O2S B3003856 N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide CAS No. 1396750-82-5

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Cat. No.: B3003856
CAS No.: 1396750-82-5
M. Wt: 304.33
InChI Key: QGLZPQMJUHYLMO-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 2-position with a carboxamide group linked to an azetidine ring. The azetidine moiety is further functionalized with a pyrazine-2-carbonyl group. This structure combines pharmacophoric elements known for diverse biological activities, including kinase inhibition, anticancer, and antiviral properties .

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O2S/c1-7-16-17-12(21-7)15-10(19)8-5-18(6-8)11(20)9-4-13-2-3-14-9/h2-4,8H,5-6H2,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLZPQMJUHYLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a novel compound that has garnered attention due to its diverse biological activities. This article reviews the compound's biological properties, focusing on its antimicrobial, anticancer, and other pharmacological activities, supported by relevant case studies and research findings.

The compound's structure includes a thiadiazole moiety, which is known for its significant biological activity. The molecular formula is C11H12N4O2SC_{11}H_{12}N_4O_2S, and it has a molecular weight of 252.31 g/mol.

PropertyValue
Molecular FormulaC11H12N4O2S
Molecular Weight252.31 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiadiazole possess potent antibacterial activity against various strains of bacteria, including both gram-positive and gram-negative species.

A study highlighted the effectiveness of similar compounds against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) demonstrating strong antibacterial effects. The docking studies suggested that these compounds interact effectively with bacterial enzymes, inhibiting their function .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. A significant investigation involved testing derivatives against multiple cancer cell lines such as HeLa and MCF-7. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics like sorafenib.

For example:

CompoundCell LineIC50 (µM)
5dHeLa0.37
5gHeLa0.73
SorafenibHeLa7.91

Flow cytometry analysis confirmed that these compounds induced apoptosis in cancer cells and disrupted the cell cycle .

The biological activity of thiadiazole derivatives is largely attributed to their ability to inhibit specific enzymes involved in bacterial and cancer cell metabolism. For example, the interaction with enoyl-acyl carrier protein (ACP) reductase has been noted as a key mechanism for antibacterial action . Additionally, the binding affinity to targets such as VEGFR-2 has been demonstrated through in silico docking studies, indicating potential pathways for anticancer efficacy .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural analogs differ in substituents on the azetidine, thiadiazole, or aromatic moieties. Below is a comparative analysis of these derivatives:

Compound Name/Structure Molecular Weight Key Substituents Biological Activity References
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide (Target) ~350 g/mol* Pyrazine-2-carbonyl, azetidine, 5-methyl-thiadiazole Inferred kinase inhibition
1-(4-Fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide 334.37 g/mol 4-Fluorobenzyl, pyrrolidine Anticancer (sulfonamide-based)
1-(4-Ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 330.41 g/mol 4-Ethylphenyl, pyrrolidine Not reported
1-(5-Chloro-2-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 366.82 g/mol Chloro-methoxyphenyl, pyrrolidine Not reported
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide Not reported Ethyl-thiadiazole, thienylpyridazine Not reported

*Estimated based on structural analogs.

Key Observations:
  • Thiadiazole Substitution : The 5-methyl group on the thiadiazole ring (common across analogs) enhances metabolic stability compared to ethyl or unsubstituted variants .
  • Azetidine vs. Pyrrolidine : Azetidine’s smaller ring size (4-membered vs. 5-membered pyrrolidine) may improve binding affinity in kinase targets due to reduced conformational flexibility .

Physicochemical and Pharmacokinetic Properties

  • LogP and Solubility : The pyrazine moiety (logP ~0.5) may improve aqueous solubility compared to more lipophilic substituents like 4-ethylphenyl (logP ~3.2) .
  • Metabolic Stability : The 5-methyl-thiadiazole group resists oxidative metabolism better than ethyl or hydrogen substituents, as seen in .

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